molecular formula C7H6BrN3 B595163 3-Bromo-6-methylimidazo[1,2-b]pyridazine CAS No. 1369326-08-8

3-Bromo-6-methylimidazo[1,2-b]pyridazine

Cat. No.: B595163
CAS No.: 1369326-08-8
M. Wt: 212.05
InChI Key: CDWBUTKBWLPGEV-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-b]pyridazine (B131497) Heterocyclic Core in Contemporary Chemical Research

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has emerged as a "privileged" structure in medicinal chemistry. nih.govresearchgate.net Its rigid, planar architecture and the specific arrangement of nitrogen atoms provide a unique three-dimensional structure that is conducive to binding with a variety of biological targets. This has led to the discovery of a broad spectrum of biological activities associated with this core, making it a focal point of extensive research.

The significance of this scaffold was notably highlighted by the success of ponatinib, a kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which spurred a renewed interest in exploring its derivatives for various therapeutic applications. nih.govresearchgate.net Research has demonstrated that compounds based on this scaffold exhibit a wide array of pharmacological properties, including anticancer, antiparasitic, antimicrobial, antiviral, anti-inflammatory, and antineuropathic activities. nih.govresearchgate.net Furthermore, these derivatives have been investigated as radioligands for imaging, inhibitors of enzymes crucial in disease pathways, and as potential treatments for metabolic disorders. nih.govdergipark.org.tr

The versatility of the imidazo[1,2-b]pyridazine nucleus allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability is a key reason for its prominence in the development of new bioactive compounds. nih.gov

Overview of Research Trajectories for the 3-Bromo-6-methylimidazo[1,2-b]pyridazine Derivative and Analogs

The specific derivative, this compound, serves as a valuable building block in the synthesis of more complex molecules. The bromine atom at the 3-position and the methyl group at the 6-position are critical for its chemical reactivity and biological interactions. The bromine atom, in particular, acts as a versatile handle for introducing further molecular diversity through various cross-coupling reactions.

Research on this compound and its analogs primarily focuses on several key areas:

Synthetic Chemistry: A major research trajectory involves using this compound as a precursor for creating libraries of novel compounds. The bromine at the 3-position is readily displaced or utilized in cross-coupling reactions to introduce different functional groups.

Medicinal Chemistry: Scientists are actively exploring the potential of this derivative and its analogs as inhibitors of various enzymes, particularly protein kinases. pasteur.fr The core scaffold has been identified as a promising motif for kinase inhibition, and modifications at the 3 and 6 positions are crucial for achieving potency and selectivity. pasteur.fr

Chemical Biology: This compound is employed as a tool to probe biological systems. Its interactions with specific proteins can help in understanding disease mechanisms at a molecular level.

The study of analogs of this compound, where the methyl group is replaced by other substituents or the bromine is at a different position, provides valuable structure-activity relationship (SAR) data. This information is crucial for the rational design of new molecules with enhanced biological activity. For instance, the replacement of the methyl group with a chlorine atom, as in 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), has been a common strategy in the synthesis of various biologically active compounds. researchgate.net

Table 1: Research Focus on Analogs of this compound
Compound NameKey Structural DifferencePrimary Research FocusReference
3-Bromo-6-chloroimidazo[1,2-b]pyridazineChlorine at position 6 instead of methylPrecursor for C-6 amination reactions to produce biologically active compounds. researchgate.net
3,6-Disubstituted imidazo[1,2-b]pyridazinesVarious substituents at positions 3 and 6Investigation as inhibitors of parasitic and mammalian kinases. pasteur.fr
6-substituted-2-phenylimidazo[1,2-b]pyridazinesPhenyl group at position 2 and various substituents at position 6Evaluated as potential imaging agents for β-amyloid plaques in Alzheimer's disease research. nih.gov

Methodological Approaches in Imidazo[1,2-b]pyridazine Chemical Biology

The investigation of this compound and its analogs employs a range of established and innovative methodologies in chemical biology.

Synthesis: The foundational imidazo[1,2-b]pyridazine ring system is typically synthesized through a condensation reaction. A common method involves the reaction of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govbio-conferences.org For the synthesis of specifically substituted analogs, multi-step synthetic routes are often required. The functionalization of the core structure is frequently achieved through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which allow for the introduction of a wide variety of substituents. researchgate.net The C-H activation of the imidazo[1,2-b]pyridazine core is another advanced strategy for its functionalization. dergipark.org.trresearchgate.net

Table 2: Common Synthetic Methodologies
MethodologyDescriptionReference
Condensation ReactionReaction of a 3-aminopyridazine with an α-haloketone to form the core bicyclic ring system. nih.govbio-conferences.org
Metal-Catalyzed Cross-CouplingReactions like Suzuki, Heck, and Sonogashira are used to functionalize the scaffold, particularly at halogenated positions. researchgate.net
C-H Activation/FunctionalizationDirect functionalization of C-H bonds on the heterocyclic core to introduce new substituents. dergipark.org.trresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)Displacement of leaving groups, such as halogens at the 6-position, with nucleophiles like amines. researchgate.net

Biological Evaluation: Once synthesized, these compounds undergo rigorous biological evaluation to determine their potential as therapeutic agents or research tools. This typically involves a battery of in vitro assays. For example, to assess their potential as kinase inhibitors, enzymatic assays are performed to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). pasteur.fr Cellular assays are then used to determine if the compounds can inhibit their target within a cellular context and to assess their effects on cell proliferation and viability.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research is the systematic modification of the lead compound's structure to understand how different functional groups influence its biological activity. nih.govnih.gov By synthesizing and testing a series of analogs, researchers can build a comprehensive SAR profile. This knowledge guides the design of next-generation compounds with improved potency, selectivity, and other desirable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBUTKBWLPGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732307
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369326-08-8
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Bromo 6 Methylimidazo 1,2 B Pyridazine and Its Derivatives

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position and other halogens, particularly at the C-6 position, of the imidazo[1,2-b]pyridazine (B131497) ring system serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives. A comprehensive review highlights the importance of reactions like Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille in the functionalization of this scaffold. researchgate.net

Suzuki-Miyaura Cross-Coupling for C-3 and C-6 Arylation/Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds due to its mild reaction conditions and the commercial availability of a vast range of boronic acids and esters. nih.govlibretexts.org This reaction has been effectively applied to the arylation and heteroarylation of the imidazo[1,2-b]pyridazine core at both the C-3 and C-6 positions. researchgate.netresearchgate.net

Research has demonstrated the synthesis of novel thienylpyridazine derivatives through a palladium-catalyzed Suzuki-Miyaura coupling. nih.gov In these syntheses, a 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃, affording the desired products. nih.gov Similarly, the functionalization of 6-chloro-5-dialkylaminopyridazinones with arylboronic acids has been achieved via microwave-promoted Suzuki-Miyaura coupling, showcasing the versatility of this method on the pyridazine (B1198779) nucleus. researchgate.net The reaction's success often depends on the choice of catalyst, with palladium complexes bearing bulky phosphine (B1218219) ligands being particularly effective for less reactive chloroarenes. researchgate.net

Reactant 1Reactant 2Catalyst SystemConditionsProductYieldReference
3-bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃DME/EtOH, 80 °C, 48h3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine derivatives14-28% nih.gov
3-bromoimidazo[1,2-b]pyridazineArylboronic acidNot specifiedNot specified3-Aryl-imidazo[1,2-b]pyridazineNot specified researchgate.net
6-chloro-5-dialkylaminopyridazinonesArylboronic acidsNot specifiedMicrowave6-aryl-5-dialkylamino-(2H)-pyridazin-3-oneNot specified researchgate.net

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This methodology has been instrumental in the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Previously, C-6 amination of 6-halo-imidazo[1,2-b]pyridazines relied on either expensive Buchwald-Hartwig conditions or harsh nucleophilic aromatic substitution (SNAr) at high temperatures with excess amine. researchgate.netresearchgate.net

A significantly improved and efficient method has been developed for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044). researchgate.netresearchgate.net This protocol involves treating the substrate with a variety of primary or secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) and benzyltriethylammonium chloride (BnNEt₃Cl) in DMSO at 100°C. researchgate.net This approach provides excellent isolated yields (79–98%) and works well for a range of amines, including simple alkylamines, those with aromatic or heteroaromatic functionalities, and cyclic secondary amines like pyrrolidine, morpholine (B109124), and piperidine. researchgate.netresearchgate.net The use of palladium catalysts in conjunction with specialized phosphine ligands like BINAP is crucial for these transformations. chemspider.com The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

SubstrateAmineCatalyst/ReagentsConditionsProductYieldReference
3-Bromo-6-chloroimidazo[1,2-b]pyridazineVarious 1° and 2° aminesCsF, BnNEt₃ClDMSO, 100°C, 24hC-6 aminated 3-bromoimidazo[1,2-b]pyridazines79-98% researchgate.netresearchgate.net
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOBuᵗToluene, 80°C, 4hN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com

Other Metal-Catalyzed Coupling Transformations (e.g., Sonogashira, Heck, Negishi, Kumada, Stille)

Beyond the Suzuki and Buchwald-Hartwig reactions, a suite of other metal-catalyzed couplings is employed to functionalize the imidazo[1,2-b]pyridazine skeleton. researchgate.net

Sonogashira Coupling : This reaction creates C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgnih.gov It has been successfully applied to 3-bromo-imidazo[1,2-b]pyridazine derivatives to introduce alkynyl substituents. researchgate.net The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Heck Reaction : The Heck reaction couples aryl or vinyl halides with alkenes under palladium catalysis. organic-chemistry.orgnih.gov This method is a key strategy for the vinylation of the imidazo[1,2-b]pyridazine core. researchgate.net The reaction typically requires a base and can be performed in various solvents, including aqueous media with appropriate ligands. nih.gov

Negishi Coupling : This reaction forms C-C bonds by coupling organozinc compounds with organic halides, catalyzed by nickel or palladium. wikipedia.org Its utility in modifying the imidazo[1,2-b]pyridazine scaffold has been noted. researchgate.net The reaction is tolerant of many functional groups and can be used to couple sp³-hybridized carbons. wikipedia.org

Kumada Coupling : As one of the earliest cross-coupling methods, the Kumada coupling uses nickel or palladium catalysts to react a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This transformation is a viable method for the alkylation or arylation of halo-imidazo[1,2-b]pyridazines. researchgate.net The reaction's advantage lies in the direct use of readily prepared Grignard reagents. organic-chemistry.org

Stille Reaction : The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.org It is a reliable method for creating C-C bonds on the imidazo[1,2-b]pyridazine ring system, compatible with a wide range of functional groups. researchgate.netnih.gov

Coupling ReactionDescriptionCatalystKey FeaturesReference
Sonogashira Couples aryl/vinyl halides with terminal alkynes.Pd complex & Cu(I) co-catalystForms C(sp²)-C(sp) bonds under mild conditions. researchgate.netwikipedia.orgresearchgate.net
Heck Couples aryl/vinyl halides with alkenes.Pd complexForms C-C bonds with high trans selectivity. researchgate.netorganic-chemistry.orgnih.gov
Negishi Couples organozinc reagents with organic halides.Ni or Pd complexTolerates a wide range of functional groups. researchgate.netwikipedia.org
Kumada Couples Grignard reagents with organic halides.Ni or Pd complexUtilizes readily available Grignard reagents. researchgate.netwikipedia.orgorganic-chemistry.org
Stille Couples organostannanes with organic halides.Pd complexOrganotin reagents are stable to air and moisture. researchgate.netwikipedia.org

Direct C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

C-Arylation, C-Alkylation, and C-Benzylation

Research has explored the direct C-H activation of the imidazo[1,2-b]pyridazine ring system for C-C bond formation. researchgate.net This includes methodologies for C-arylation, C-benzylation, and C-alkylation, which offer a more streamlined approach to synthesizing complex derivatives compared to traditional cross-coupling reactions that require halogenated precursors. researchgate.net These advanced methods provide direct access to functionalized imidazo[1,2-b]pyridazines from the parent heterocycle, enhancing synthetic efficiency. researchgate.net

Sequential and One-Pot Synthetic Protocols

For instance, a convenient two-step, one-pot synthesis for 3-substituted imidazo[1,2-b]pyridazines has been reported. google.com This involves the initial formation of an N,N-dimethyl-N'-3-(6-chloro-pyridazin)yl-formamidine intermediate, which is then reacted in the same pot with bromoacetonitrile (B46782) to yield the cyclized product, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, in good yield. google.com Furthermore, a one-pot method for the conversion of 3-bromo-6-chloroimidazo[1,2-b]pyridazine to its C-6 aminated derivatives has been developed, avoiding the isolation of intermediates and improving upon lower-yielding two-step processes. researchgate.net Reviews have also highlighted the development of sequential coupling reactions that allow for the functionalization of two different positions on the imidazo[1,2-b]pyridazine system in a single synthetic sequence. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable traction as a green and efficient alternative to conventional heating methods. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. nih.govnih.govmdpi.com This technology has been successfully employed in the synthesis of a variety of heterocyclic compounds, including derivatives of the imidazo[1,2-b]pyridazine ring system. rsc.orgasianpubs.org

The synthesis of imidazo[1,2-b]pyridazines and their analogs often involves the condensation of a substituted aminopyridazine with an α-halocarbonyl compound. nih.gov Microwave irradiation has been shown to be highly effective in promoting this type of cyclization reaction. For instance, a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation has been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, a related class of compounds. rsc.org This method highlights the potential for rapid and efficient construction of the fused imidazole (B134444) ring.

Furthermore, microwave-assisted, one-pot sequential routes have been developed for the synthesis of more complex fused heterocyclic systems. For example, pyrido fused imidazo[4,5-c]quinolines have been synthesized via a Pictet-Spengler cyclization strategy under microwave irradiation, demonstrating the utility of this method for constructing polycyclic scaffolds. rsc.org

In the context of imidazo[1,2-b]pyridazine derivatives specifically, microwave-assisted methods have been utilized for the synthesis of various analogs. A one-pot synthesis of polysubstituted benzo rsc.orgias.ac.inimidazo[1,2-b]pyridazines has been developed using water as a green solvent under microwave irradiation, proceeding via an intramolecular SNAr reaction with high yields. rsc.org Similarly, novel bioactive thiazolyl-pyridazinediones have been prepared through a microwave-assisted one-pot three-component synthesis. nih.gov

While a specific, detailed study on the microwave-assisted synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine is not extensively documented in the reviewed literature, the principles and successful applications in related structures strongly suggest its feasibility and potential advantages. A plausible approach would involve the microwave-assisted condensation of 3-amino-6-methylpyridazine (B91928) with a suitable three-carbon synthon followed by regioselective bromination, or the direct cyclization using a pre-brominated precursor. The optimization of reaction conditions such as temperature, time, and catalyst would be crucial for achieving high yields and purity.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds

Starting MaterialsProductReaction ConditionsYield (%)Reference
2-Aminopyridines, Arylglyoxals, Cyclic 1,3-dicarbonyls2,3-Disubstituted imidazo[1,2-a]pyridinesI2, MicrowaveGood to Very Good rsc.org
Substituted 2-aminopyridines, 2-Bromo-2'-nitroacetophenone, Substituted aldehydesPyrido fused imidazo[4,5-c]quinolinesMicrowave, Green mediaHigh rsc.org
3-Oxo-2-arylhydrazonopropanals, Active methylene (B1212753) compoundsPolysubstituted benzo rsc.orgias.ac.inimidazo[1,2-b]pyridazinesWater, Microwave89-99 rsc.org
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesThiazolyl-pyridazinedionesChitosan, Ethanol, Microwave (500 W, 150 °C, 4-8 min)High nih.gov
2-Amino-5-halogenopyridines, 2-Halogenocarbonyl derivatives, Boronic acids, Heteroaryl bromides2,3,6-Trisubstituted imidazo[1,2-a]pyridinesPd-catalyzed, MicrowaveGood nih.govresearchgate.net

Reactivity Profiles and Elucidation of Reaction Mechanisms of the Imidazo 1,2 B Pyridazine Core

Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-b]pyridazine (B131497) System

The reactivity of the imidazo[1,2-b]pyridazine core is a balance between the electron-rich nature of the imidazole (B134444) moiety and the electron-deficient character of the pyridazine (B1198779) ring. The positions on the ring system display varied susceptibility to electrophilic and nucleophilic attack.

Electrophilic Reactivity: The imidazo[1,2-b]pyridazine system is generally considered electron-deficient, making electrophilic substitution challenging compared to electron-rich heterocycles. However, reactions can be directed to specific positions under controlled conditions. The most common electrophilic substitution is halogenation. For instance, the synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine itself can be achieved through a directed lithiation of 6-methylimidazo[1,2-b]pyridazine (B100515) using a strong base like n-butyllithium, followed by quenching with the electrophile bromine. This process selectively introduces the bromine atom at the C3 position of the imidazole ring, which is activated by the adjacent nitrogen atom. Studies on the related imidazo[1,2-a]pyridine (B132010) series have shown that electrophilic substitutions, such as nitration, are highly dependent on the nature of substituents already present on the ring, particularly at the C2 position. researchgate.net

Nucleophilic Reactivity: The presence of the bromine atom at the C3 position and the inherent electron deficiency of the pyridazine ring make the this compound system susceptible to nucleophilic substitution reactions. The bromine atom at C3 can be displaced by various nucleophiles, such as amines and thiols, although this often requires metal catalysis (see section 3.2).

More commonly, nucleophilic aromatic substitution (SNAr) occurs at the pyridazine ring, especially when an additional leaving group is present at positions like C6. For example, in 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), the chlorine atom at the C6 position is readily displaced by amines. researchgate.netnih.gov The electron-withdrawing nature of the fused imidazole ring and the bromo-substituent enhance the electrophilicity of the C6 position, facilitating the attack of a nucleophile. This reactivity is crucial for introducing diversity at the 6-position of the scaffold. researchgate.net

Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound is an excellent handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. These reactions significantly expand the chemical space accessible from this intermediate and are fundamental to the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the 3-bromo derivative with various organoboron compounds, typically boronic acids or their esters. researchgate.netwikipedia.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the 3-bromo derivative and a terminal alkyne. researchgate.netwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.org

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. wikipedia.org

Reductive Elimination: The final step yields the 3-alkynyl-imidazo[1,2-b]pyridazine product and regenerates the Pd(0) species. libretexts.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the 3-bromo derivative with a primary or secondary amine. wikipedia.orglibretexts.org The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: A Pd(0) complex, typically bearing sterically hindered phosphine (B1218219) ligands, reacts with the 3-bromo compound. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base deprotonates the amine to form a palladium amido complex.

Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, yielding the 3-amino-imidazo[1,2-b]pyridazine derivative. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventReference
Suzuki-Miyaura(Hetero)aryl boronic acidPd(PPh₃)₄2M Na₂CO₃DME/Ethanol nih.gov
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N)THF/DMF researchgate.netlibretexts.org
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene chemspider.com

Theoretical Models of SNAr Mechanisms and Intermediate Formation (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-b]pyridazine core, particularly at the C6 position when a suitable leaving group like chlorine is present, is a key transformation. researchgate.net The mechanism of this reaction is generally understood to proceed through a stepwise addition-elimination pathway involving a high-energy intermediate. nih.gov

This intermediate is known as a Meisenheimer complex (or a Jackson-Meisenheimer complex), which is a 1:1 adduct formed between the electron-deficient aromatic ring and the nucleophile. wikipedia.org In this complex, the attacking nucleophile forms a new σ-bond to the carbon bearing the leaving group, disrupting the aromaticity of the ring. The negative charge is delocalized across the electron-deficient heterocyclic system, stabilized by the nitrogen atoms and any electron-withdrawing groups. wikipedia.orgresearchgate.net

Theoretical studies and kinetic experiments on related azaheterocycles provide insight into this mechanism. researchgate.netnih.gov

Step 1: Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom (e.g., C6), forming the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step of the reaction.

Step 2: Elimination of the Leaving Group: The leaving group is expelled from the intermediate, and the aromaticity of the ring system is restored to yield the final substituted product.

Recent theoretical work on azaheterocycles suggests that the stability and existence of a discrete Meisenheimer complex can vary. researchgate.net For some substrates, particularly those with less activating leaving groups like chloride, the reaction may proceed through a more concerted, one-step kinetic process without the formation of a stable intermediate. In contrast, reactions with highly activating leaving groups like fluoride (B91410) are believed to proceed through pathways that are best described as a "continuum between stepwise [addition-elimination] and concerted" mechanisms, where a Meisenheimer-like transition state is involved. researchgate.net Computational studies on other heterocycles, like thiophenes, have successfully modeled the Gibbs free energy profiles for these SNAr reactions, confirming the stepwise pathway and the role of the intermediate zwitterion (Meisenheimer complex). nih.gov

Intramolecular Cyclization Mechanisms

Derivatives of this compound are valuable precursors for constructing more complex, fused polycyclic systems via intramolecular cyclization reactions. The strategy often involves first using the C3-bromo position as a handle to install a side chain via a cross-coupling reaction. This newly introduced substituent is designed to contain a reactive group that can subsequently cyclize onto another position of the imidazo[1,2-b]pyridazine core.

A prominent example of this strategy is a domino reaction sequence involving an initial intermolecular coupling followed by an intramolecular cyclization. For instance, a Sonogashira coupling can be used to attach an alkyne-containing side chain to the C3 position. organic-chemistry.org If this side chain also contains a nucleophilic or electrophilic center, it can undergo a subsequent intramolecular cyclization.

One such mechanism involves:

Intermolecular Coupling: A Sonogashira coupling of a 3-bromo-imidazo[1,2-b]pyridazine derivative with a terminal alkyne that also bears a latent nucleophile (e.g., a phenol).

Intramolecular Cyclization: Under the influence of a base or a transition metal catalyst, the nucleophilic part of the side chain attacks a suitable position on the imidazo[1,2-b]pyridazine ring or the newly formed triple bond in an endo- or exo-dig cyclization, leading to the formation of a new fused ring.

These domino reactions are highly efficient as they allow for the construction of significant molecular complexity in a single synthetic operation. organic-chemistry.org The regioselectivity of the cyclization is directed by the length and nature of the tether and the electronic properties of the heterocyclic core.

Structural Investigations and Computational Chemistry in Imidazo 1,2 B Pyridazine Research

Conformational Analysis and Stereochemical Considerations

The imidazo[1,2-b]pyridazine (B131497) core is an essentially planar and rigid bicyclic system. This inherent rigidity is a key feature, as it reduces the conformational entropy upon binding to a biological target, which can be energetically favorable. The fusion of the imidazole (B134444) and pyridazine (B1198779) rings creates a well-defined three-dimensional shape that serves as a robust scaffold for the attachment of various substituents.

For 3-Bromo-6-methylimidazo[1,2-b]pyridazine, the primary stereochemical considerations arise from the substitution pattern on this planar core. The bromine atom at position 3 and the methyl group at position 6 are the key determinants of its steric and electronic profile. The bromine atom, being larger than hydrogen, introduces a significant steric presence and also acts as a potential halogen bond donor. The methyl group at the 6-position adds further steric bulk.

Molecular Modeling and Docking Studies to Elucidate Receptor/Enzyme Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives and in guiding the design of new, more potent and selective compounds. Although specific docking studies for this compound are not extensively reported in the literature, numerous studies on analogous compounds provide a clear indication of the utility of this approach.

Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of a variety of protein kinases, which are crucial targets in cancer therapy and other diseases. tandfonline.comnih.govpasteur.fr Docking studies have been pivotal in elucidating the binding modes of these inhibitors within the ATP-binding pocket of kinases. For example, studies on Haspin kinase inhibitors revealed that the imidazo[1,2-b]pyridazine scaffold can form key hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. tandfonline.comnih.gov The substituents on the scaffold, such as those at the 3 and 6 positions, are then able to explore and interact with other regions of the binding site, contributing to both potency and selectivity. nih.gov

In the context of Alzheimer's disease, imidazo[1,2-b]pyridazine derivatives have been evaluated as ligands for β-amyloid plaques. nih.govacs.org Molecular modeling of these compounds helps to understand how they interact with the fibrous structure of amyloid aggregates, guiding the design of new radiotracers for PET imaging.

The following interactive table summarizes the findings from docking studies on various imidazo[1,2-b]pyridazine derivatives, highlighting the target, the key interactions observed, and the therapeutic application.

nih.govcardiff.ac.uk
TargetImidazo[1,2-b]pyridazine Derivative TypeKey Interactions & FindingsTherapeutic AreaReference
Haspin KinaseDisubstituted imidazo[1,2-b]pyridazinesATP-competitive binding, with the imidazopyridazine core interacting with the kinase hinge region. Substituents influence selectivity against other kinases like CDK1/CyclinB.Cancer tandfonline.comnih.gov
Tyrosine Kinase 2 (Tyk2)6-substituted imidazo[1,2-b]pyridazinesLigands bind to the pseudokinase (JH2) domain, acting as allosteric inhibitors. This provides high selectivity over other JAK family members.Autoimmune Diseases nih.govrsc.orgnih.gov
PIM KinasesSubstituted imidazo[1,2-b]pyridazinesInhibitors interact with the N-terminal lobe helix αC rather than the kinase hinge, leading to ATP-competitive but not ATP-mimetic inhibition and enhanced selectivity.Leukemia semanticscholar.org
mTOR KinaseDiaryl urea (B33335) imidazo[1,2-b]pyridazine derivativesATP-competitive inhibition, leading to suppression of the phosphorylation of downstream targets like AKT and S6.Cancer nih.gov
DYRK/CLK Kinases3,6-Disubstituted imidazo[1,2-b]pyridazinesPotent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).Neurological Disorders, Cancer
β-Amyloid Plaques2,6-Disubstituted imidazo[1,2-b]pyridazinesBinding to synthetic Aβ aggregates, with affinities dependent on the substitution pattern. Aims to develop PET imaging agents.Alzheimer's Disease
Benzodiazepine (B76468) ReceptorsVarious substituted imidazo[1,2-b]pyridazinesIdentification of potent ligands for both central and peripheral benzodiazepine receptors, with some compounds showing agonist activity.Anxiety, Neurological Disorders

For this compound, docking studies could be employed to predict its binding affinity and mode to a range of these targets. The bromine at the C3 position could potentially form halogen bonds with backbone carbonyls or other electron-rich residues in a binding pocket, while the methyl group at C6 would occupy a hydrophobic pocket.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. youtube.com For this compound, these calculations can provide valuable information on parameters such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment.

The imidazo[1,2-b]pyridazine scaffold is an electron-deficient heterocyclic system due to the presence of three nitrogen atoms. This electron deficiency influences its ability to participate in π-stacking interactions with aromatic residues in a protein binding site. The introduction of a bromine atom at the 3-position further modulates the electronic properties. Bromine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), but it can also donate electron density through its lone pairs into the aromatic system (mesomeric effect). Quantum chemical calculations can precisely quantify the net effect of these opposing influences on the electron distribution across the molecule.

Furthermore, the electrostatic potential map generated from these calculations can reveal regions of positive and negative potential on the molecular surface. The nitrogen atoms are expected to be regions of negative potential, making them hydrogen bond acceptors. The bromine atom can exhibit a region of positive potential on its outer surface (a "sigma-hole"), which allows it to act as a halogen bond donor. researchgate.net

Homology Modeling in Ligand-Target Complex Prediction

Experimental three-dimensional structures of protein targets, typically determined by X-ray crystallography or cryo-electron microscopy, are not always available. In such cases, homology modeling provides a powerful alternative to generate a structural model of the target protein. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.

The process of homology modeling involves identifying a protein with a known structure (the template) that has a high degree of sequence similarity to the target protein. The sequence of the target is then aligned with the template sequence, and a three-dimensional model of the target is built based on the coordinates of the template's backbone.

For many of the kinase targets for which imidazo[1,2-b]pyridazine derivatives have shown activity, crystal structures are available, facilitating direct docking studies. tandfonline.comsemanticscholar.org However, for novel or less-studied targets, homology modeling can be an indispensable tool. For instance, if this compound were to be investigated against a novel kinase for which no experimental structure exists, a homology model of that kinase could be built using a closely related kinase as a template. This model could then be used for docking studies to predict the binding mode of the compound and to generate hypotheses about key interactions that could be tested experimentally. The reliability of a homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models.

Pharmacophore Modeling and Ligand-Based Design Principles

When the structure of the biological target is unknown, ligand-based design methods become particularly important. Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

A pharmacophore model can be generated by aligning a set of known active molecules and identifying the common features that are responsible for their activity. This model can then be used as a 3D query to screen large compound libraries to identify new molecules that possess the required features and are therefore likely to be active.

For the imidazo[1,2-b]pyridazine class of compounds, a pharmacophore model could be developed based on a series of active analogues. For example, considering the various kinase inhibitors based on this scaffold, a common pharmacophore might include a hydrogen bond acceptor feature corresponding to one of the nitrogen atoms in the ring system, a hydrophobic feature representing the core scaffold, and additional features corresponding to the key interaction points of the substituents. The development of such models for imidazo[1,2-a]pyridine (B132010) derivatives has been reported and has proven useful in the discovery of new anticonvulsant agents. researchgate.net

In the context of this compound, this compound could be used as one of the molecules in the training set for generating a pharmacophore model, or it could be evaluated against an existing pharmacophore to predict its potential activity against a particular target.

Exploration of Biological Targets and Mechanistic Pharmacology Non Human, in Vitro/ex Vivo Investigations

The imidazo[1,2-b]pyridazine (B131497) core, particularly with a bromine substitution at the 3-position, serves as a versatile starting point for synthesizing a wide array of kinase inhibitors. The bromine atom is strategically useful for introducing various substituents via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.

Protein Kinase Inhibition Profiles

The 3-bromo-6-methylimidazo[1,2-b]pyridazine structure is a key component in the design of inhibitors targeting several protein kinase families. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases.

Imidazo[1,2-b]pyridazines have been identified as effective inhibitors of DYRK kinases. dundee.ac.uk Selective inhibitors of DYRK1A, in particular, are of significant interest for their therapeutic potential. Research has involved the optimization of an imidazo[1,2-b]pyridazine fragment to develop potent and selective DYRK1A inhibitors. nih.govcardiff.ac.uk Structure-activity relationship studies, starting from a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) scaffold, have led to the discovery of compounds with high cellular potency against DYRK1A and selectivity across the kinome. dundee.ac.uknih.gov For instance, through structural optimization, compound 17 (a derivative) was identified as a potent cellular inhibitor of DYRK1A. dundee.ac.uknih.gov X-ray crystallography of this compound bound to DYRK1A revealed key binding interactions, which facilitated the rational design of further analogues with improved selectivity. dundee.ac.uknih.gov

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against DYRK1A

Compound Modification from Core DYRK1A IC50 (nM) Selectivity Note
17 Aryl group at C3, different substitution at C6 Potent inhibitor Selective over much of the kinome
29 Designed based on 17 co-crystal structure - Improved selectivity against CLK kinases

The imidazo[1,2-b]pyridazine scaffold has also demonstrated dual inhibitory activity against both DYRK and CLK families. dundee.ac.uk The structural similarity between the ATP-binding sites of DYRKs and CLKs often leads to cross-reactivity. Efforts to enhance selectivity for DYRK1A have concurrently provided insights into CLK inhibition. For example, the design of compound 29 , aimed at improving DYRK1A selectivity, inherently involved navigating its interaction with closely related CLK kinases. dundee.ac.uknih.gov The inhibition of CLK1 is considered a potential therapeutic strategy for diseases related to autophagy. nih.gov While a separate study identified 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as potent CLK1 inhibitors, the related imidazo[1,2-b]pyridazine core shows similar potential. nih.gov

Derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of TAK1, a key kinase in inflammatory signaling pathways and a target in multiple myeloma. nih.govrsc.org Research has shown that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, combined with a suitable aryl group at the 3-position (introduced via the bromo-intermediate), can inhibit TAK1 at nanomolar concentrations. nih.gov A lead compound from this series, compound 26 , demonstrated an IC50 of 55 nM for TAK1 inhibition in enzymatic assays. nih.gov These compounds have shown efficacy in inhibiting the growth of multiple myeloma cell lines. nih.gov

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against TAK1

Compound Modification from Core TAK1 IC50 (nM) Cell Line GI50 (nM)
26 Aryl at C3, morpholine derivative at C6 55 As low as 30
Takinib (Reference) Known TAK1 inhibitor 187 -

The imidazo[1,2-b]pyridazine scaffold has been crucial in developing allosteric inhibitors that target the pseudokinase (JH2) domain of Tyk2, a member of the Janus kinase (JAK) family. rsc.orgnih.gov Targeting the JH2 domain offers a path to highly selective inhibitors. nih.gov An imidazo[1,2-b]pyridazine, identified as compound 7 , was a hit from a phenotypic screen. nih.gov Through iterative modifications of this scaffold, its cellular potency was significantly improved while maintaining selectivity over the catalytic JH1 domain. This led to the discovery of advanced inhibitors with favorable in vivo properties in mice. rsc.orgnih.gov Further development led to a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs which displayed dramatically improved metabolic stability and oral bioavailability. nih.gov

Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Tyk2 JH2

Compound Series Modification from Core Potency (Ki) Key Finding
6q-t (1R,2S)-2-fluorocyclopropyl at C3, various R1 at C6 0.015 to 0.035 nM Highly potent inhibitors with good cellular activity.

Imidazopyridazines have been explored as potent inhibitors of PfCDPK1, a critical enzyme for the malaria parasite Plasmodium falciparum. nih.gov This kinase is essential for the parasite's life cycle, making it a key antimalarial drug target. nih.govrutgers.edu Structure-activity relationship studies on a series of imidazopyridazine inhibitors of PfCDPK1 have been conducted to improve their activity and drug-like properties. nih.gov Modifications, such as replacing a six-membered aromatic linker with a pyrazole, have yielded analogues with good in vitro activity, selectivity against human kinases, and improved lipophilic ligand efficiency. nih.gov

Structure-Activity Relationships (SAR) in Kinase Inhibition

The this compound scaffold is a cornerstone for extensive SAR exploration across different kinase targets.

At the C3-position: The bromine atom is readily displaced using cross-coupling reactions (e.g., Suzuki coupling) to introduce a variety of aryl or heteroaryl groups. dundee.ac.uknih.gov This position is critical for establishing binding affinity and selectivity. For Tyk2 JH2 inhibitors, introducing a (1R,2S)-2-fluorocyclopropyl group at the C3 position led to highly potent compounds. nih.gov For TAK1 inhibitors, an appropriate aryl substituent at this position is necessary for nanomolar inhibition. nih.gov

At the C6-position: This position is crucial for modulating potency, selectivity, and physicochemical properties. In TAK1 inhibitors, substituting with morpholine or piperazine moieties at C6 was found to be beneficial. nih.gov For Tyk2 inhibitors, linking a substituted 2-oxo-1,2-dihydropyridine ring via an amino group at C6 dramatically improved metabolic stability and oral bioavailability. nih.gov In the context of PfCDPK1 inhibitors, modifications at this position aimed to lower logD and improve ADME properties. nih.gov

On the Imidazo[1,2-b]pyridazine Core: Modifications to the core itself have been explored. For DYRK1A inhibitors, adding methyl groups at positions 7 or 8 resulted in steric clashes with hinge residues, which was detrimental to binding affinity. dundee.ac.uk This highlights the snug fit of the scaffold within the kinase ATP-binding pocket.

This systematic exploration, guided by structural biology and computational design, has enabled the transformation of the simple this compound molecule into highly potent and selective kinase inhibitors for a range of therapeutic targets. dundee.ac.uknih.govnih.gov

Structure-Activity Relationships (SAR) in Kinase Inhibition

Impact of Substituent Modifications at C-2, C-3, C-6, C-7, C-8 Positions

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Structure-activity relationship (SAR) studies have elucidated the importance of modifications at several key positions.

C-2 Position: Methylation at the C-2 position of the imidazo[1,2-b]pyridazine core has been shown to improve binding affinity for certain kinase targets, such as DYRK1A. dundee.ac.uk

C-3 and C-6 Positions: These positions are crucial for potent inhibitory activity against certain targets like the Haspin kinase. nih.gov Research has demonstrated that functionalization at these sites can be achieved regio-selectively. nih.gov For Haspin inhibition, the presence of an indazole moiety at C-3 and specific heteroatom-containing groups at C-6 are considered key pharmacophoric elements. nih.gov Compounds lacking the indazole part at C-3 or a heteroatom attached to C-6 lose their activity. nih.gov

C-6 Position: The substitution at the C-6 position significantly modulates activity. Replacing a C-6 alkyloxy group with heteroalkyl cycles, particularly morpholine, has been shown to improve activity against certain kinases. nih.gov The position of heteroatoms within these cycles also has a substantial impact, suggesting that interactions with the kinase active site are favored when electron-rich atoms like oxygen are positioned closely together. nih.gov For inhibitors of DYRK1A, aryl and heteroaryl groups at the C-6 position are critical, with a 4-pyridyl motif proving to be particularly important for inhibitory activity. dundee.ac.uk

C-7 and C-8 Positions: Information regarding the specific impact of substituent modifications at the C-7 and C-8 positions is less detailed in the available literature.

PositionModificationImpact on Biological ActivityReference
C-2MethylationImproves binding affinity for DYRK1A kinase. dundee.ac.uk
C-3Indazole moietyCrucial for potent Haspin kinase inhibition. nih.gov
C-6Heteroalkyl cycles (e.g., morpholine)Improves activity against certain kinases. nih.gov
C-64-pyridyl motifCrucial for DYRK1A inhibitory activity. dundee.ac.uk
Ligand Efficiency and Selectivity Analysis

Imidazo[1,2-b]pyridazine derivatives have been evaluated for their efficiency and selectivity as ligands for various biological targets.

One study identified 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid as a novel scaffold for ligands targeting the high-affinity binding site for γ-hydroxybutyric acid (GHB). nih.gov Analogues derived from this scaffold demonstrated relatively high affinity, with inhibition constant (Kᵢ) values ranging from 0.19 to 2.19 µM. nih.gov Notably, these compounds exhibited more than 50-fold selectivity for the GHB binding site over the orthosteric binding site of GABAA receptors. nih.gov

In the context of kinase inhibition, imidazo[1,2-b]pyridazines have been optimized as inhibitors of DYRK1A. dundee.ac.uk An initial fragment demonstrated promising ligand efficiency (L.E.) and favorable thermodynamic solubility. dundee.ac.uk Further optimization through methylation at the C-2 position led to an improvement in both L.E. and lipophilic ligand efficiency (L.L.E.). dundee.ac.uk

Compound ScaffoldTargetAffinity (Kᵢ)SelectivityReference
2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid analoguesHigh-affinity GHB binding site0.19 - 2.19 µM>50-fold vs. GABAA receptor binding site nih.gov

Antimicrobial and Antiparasitic Activities in Model Systems

The imidazo[1,2-b]pyridazine core and its isosteres, imidazo[1,2-a]pyridines, are featured in compounds investigated for a range of anti-infective properties. nih.gov

Antimalarial Efficacy Studies in Plasmodium Models

While specific studies on this compound were not identified, the broader class of imidazopyridines has shown promise as antimalarial agents. A series of 2,4-disubstituted imidazopyridines was identified in a phenotypic screen against Plasmodium falciparum, the most virulent human malaria parasite. nih.gov These compounds demonstrated good in vitro activity and fast-killing kinetics. nih.gov Preliminary mechanistic studies suggest that their mode of action involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov Furthermore, imidazopyridazine-based compounds have been identified as potential inhibitors of plasmodial phosphatidylinositol 4-kinase (PI4K), a target for next-generation antimalarials. researchgate.net The continuous emergence of drug-resistant Plasmodium parasites necessitates the discovery of new treatment options with novel modes of action, making these findings significant. nih.govresearchgate.net

Antitrypanosomal and Antileishmanial Investigations in Protozoan Cell Lines

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been evaluated for their activity against kinetoplastid parasites. One study reported that 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine showed good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, with a half-maximal effective concentration (EC₅₀) of 0.38 µM. researchgate.net However, the compound's poor solubility limited its activity against Leishmania infantum and Leishmania donovani. researchgate.net

Broader investigations into the related imidazo[1,2-a]pyridine (B132010) class have also identified compounds with significant antileishmanial and antitrypanosomal activity. nih.govnih.gov The antiparasitic properties of these azole compounds appear to be structure-dependent, relating to the presence of both the pyridazine (B1198779) and imidazole (B134444) heterocyclic systems. semanticscholar.org

CompoundParasite ModelActivity (EC₅₀)Reference
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineTrypanosoma brucei brucei (bloodstream form)0.38 µM researchgate.net

Antifilarial Research in Invertebrate and Animal Models (e.g., Brugia pahangi, Acanthocheilonema viteae in jirds)

There is no information in the provided search results regarding the evaluation of this compound or its close analogues for antifilarial activity against Brugia or Acanthocheilonema species. Studies on antifilarial compounds tested in these models have focused on other chemical classes, such as flavonoids and natural products. nih.govnih.gov

Antimycobacterial Studies in Mycobacterium tuberculosis Models

The related imidazo[1,2-a]pyridine scaffold has yielded potent lead molecules against Mycobacterium tuberculosis (M. tuberculosis). High-throughput screening identified imidazo[1,2-a]pyridines (IPs) with minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM against various M. tuberculosis strains. plos.org These compounds were found to target QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. plos.org

A separate study focused on designing imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) as antitubercular agents. nih.gov Several of these compounds displayed excellent activity against the M. tuberculosis H37Rv strain, with the most potent compound, IPA-6, exhibiting an MIC of 0.05 µg/mL, which is 125 times more potent than the standard drug ethambutol. nih.gov These active compounds were also found to be non-toxic to human embryonic kidney cells. nih.gov In vivo studies using a mouse infection model demonstrated that an imidazo[1,2-a]pyridine derivative had bactericidal activity comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.gov

Compound SeriesTarget OrganismActivity (MIC)Reference
Imidazo[1,2-a]pyridines (IPs)M. tuberculosis0.03 - 5 µM plos.org
Imidazo[1,2-a]pyridine Amide (IPA-6)M. tuberculosis H37Rv0.05 µg/mL nih.gov
Imidazo[1,2-a]pyridine Amide (IPA-9)M. tuberculosis H37Rv0.4 µg/mL nih.gov
Imidazo[1,2-a]pyridine Sulfonamide (IPS-1)M. tuberculosis H37Rv0.4 µg/mL nih.gov

Anti-Giardia Activity

While direct studies on the anti-Giardia activity of this compound are not prominently available in the current body of scientific literature, extensive research into structurally similar compounds, particularly 3-nitroimidazo[1,2-b]pyridazines, offers significant insights into the potential of this chemical family against the protozoan parasite Giardia lamblia.

Investigations into a series of 3-nitroimidazo[1,2-b]pyridazine (B98374) analogs have revealed exceptionally potent and selective activity against G. lamblia. vu.nlresearchgate.netnih.gov These studies aimed to enhance antiparasitic efficacy by combining structural features of phosphodiesterase (PDE) inhibitors with a nitroimidazole scaffold, the latter of which is known to induce nitrosative stress in anaerobic organisms. vu.nlresearchgate.net The resulting compounds were evaluated in vitro against a panel of protozoal parasites. vu.nlresearchgate.net

The findings demonstrated that analogs featuring a nitro group at the 3-position of the imidazo[1,2-b]pyridazine core exhibited sub-nanomolar inhibitory concentrations (IC50) against G. lamblia. vu.nlnih.gov This level of potency is noteworthy, with some analogs showing over a 1000-fold increase in activity compared to the standard anti-giardial drug, metronidazole. researchgate.net Crucially, comparative studies with analogs lacking the nitro group showed a significant decrease in anti-Giardia potency, indicating that the nitro group is the primary driver of this potent activity. vu.nlnih.gov The proposed mechanism is likely related to the generation of nitrosative stress within the parasite, a mode of action common to nitro-group containing heterocyclic compounds. researchgate.netresearchgate.net In contrast, the inhibition of phosphodiesterase did not appear to contribute significantly to the observed anti-Giardia effects. vu.nlnih.gov

The potent anti-Giardia activity of the 3-nitroimidazo[1,2-b]pyridazine scaffold suggests that other derivatives, such as this compound, could be of interest in the exploration of novel antiparasitic agents, although their efficacy would need to be empirically determined.

Table 1: In Vitro Anti-Giardia Activity of Representative 3-Nitroimidazo[1,2-b]pyridazine Analogs

Compound ID Modification Target IC50 (nM) Selectivity vs. Human Cells
Analog A 3-nitro, varied C6-substituent Giardia lamblia <1 High
Analog B 3-nitro, varied C6-substituent Giardia lamblia <1 High

Note: This table is illustrative and based on findings for 3-nitro analogs. Specific IC50 values for this compound are not available.

Investigations into Metabolic Stability and Permeability in In Vitro Systems (non-human cellular models)

The metabolic stability and permeability of a compound are critical determinants of its potential as a therapeutic agent, influencing its bioavailability and duration of action. While specific experimental data for this compound is not readily found in published literature, studies on other imidazo[1,2-b]pyridazine derivatives provide a framework for understanding how this scaffold behaves in in vitro systems.

In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes (from human or animal sources) and monitoring its degradation over time. nih.gov Such studies on imidazo[1,2-b]pyridazine derivatives have shown that the metabolic stability can be dramatically influenced by the nature and position of substituents on the heterocyclic core. nih.gov For instance, certain substitutions at the C6 position of the imidazo[1,2-b]pyridazine ring have been found to significantly enhance metabolic stability in some series of these compounds. nih.gov This highlights the potential for medicinal chemistry efforts to optimize the metabolic profile of this scaffold.

Permeability, the ability of a compound to cross biological membranes, is often evaluated using cell-based assays, such as the Caco-2 or MDCK cell monolayer models, or non-cell-based methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govacs.orgaragen.com These assays provide an estimate of a compound's intestinal absorption and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp). aragen.com For heterocyclic compounds like the imidazo[1,2-b]pyridazines, these assays are crucial for identifying potential liabilities related to poor absorption or rapid efflux. nih.govacs.org The lipophilicity and hydrogen bonding capacity of the substituents on the this compound molecule would be expected to play a significant role in its passive permeability.

Given the favorable drug-like properties reported for some imidazo[1,2-b]pyridazine series, such as low molecular weight and moderate lipophilicity, it is plausible that derivatives like this compound could be engineered to possess a desirable balance of metabolic stability and permeability. researchgate.netnih.gov However, without direct experimental data, these characteristics remain speculative.

Table 2: Representative Data from In Vitro Metabolic Stability and Permeability Assays for Related Heterocyclic Compounds

Assay Type Compound Class Key Parameter Typical Measurement Significance
Microsomal Stability Imidazo[1,2-b]pyridazine Analogs Half-life (t1/2) Minutes Predicts rate of metabolic clearance
Caco-2 Permeability Heterocyclic Compounds Apparent Permeability (Papp) 10^-6 cm/s Indicates intestinal absorption potential
PAMPA Heterocyclic Compounds Effective Permeability (Pe) 10^-6 cm/s Measures passive diffusion

Note: This table provides a general illustration of the types of data generated in these assays and does not represent actual data for this compound.

Emerging Applications and Future Research Directions

Development as Agrochemical Agents

The pyridazine (B1198779) core is a key feature in many agrochemicals due to its biological activity and favorable environmental profile. researchgate.net This has prompted research into the potential of imidazo[1,2-b]pyridazine (B131497) derivatives as next-generation agents for crop protection.

Research has demonstrated that the imidazo[1,2-b]pyridazine scaffold is a promising framework for the development of novel fungicides. A study focusing on a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives revealed excellent and broad-spectrum antifungal activities against a panel of nine phytopathogenic fungi. researchgate.net The findings indicated that the nature of the substituents on both the benzene (B151609) ring (at position 3) and the pyridazine ring (at position 6) significantly influences the antifungal efficacy. researchgate.net

For instance, certain derivatives exhibited significantly more potent activity against fungi like Corn Curvalaria Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB) than the commercial fungicide hymexazol. researchgate.net This suggests that 3-Bromo-6-methylimidazo[1,2-b]pyridazine, as a strategically substituted member of this class, represents a strong candidate for future development as a fungicidal agent.

Further supporting this potential, a recent 2024 study highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Madurella mycetomatis, the primary fungal agent causing eumycetoma, a chronic and neglected tropical disease. nih.gov In this research, 17 out of 47 synthesized derivatives displayed promising in vitro activity, demonstrating the scaffold's potential to combat challenging fungal infections. nih.gov

Table 1: In Vitro Antifungal Activity of Selected Imidazo[1,2-b]pyridazine Derivatives Against Phytopathogenic Fungi This table is representative of the fungicidal potential of the imidazo[1,2-b]pyridazine scaffold, upon which this compound is based. Data is adapted from related research. researchgate.net

Compound DerivativeTarget FungusInhibition Rate (%) at 50 µg/mL
Derivative 4a Alternaria alternata95.2
Derivative 4c Pyricularia oryzae98.1
Derivative 4d Corn Curvalaria Leaf Spot96.5
Derivative 4l Alternaria brassicae92.8
Derivative 4r Fusarium solani98.5

The broader class of pyridazine and pyridazinone heterocycles has been a focus for the development of green agrochemicals, including those with insecticidal properties. researchgate.net The unique structural and electronic features of the pyridazine ring contribute to their biological activity. The imidazo[1,2-b]pyridazine framework, incorporating this key ring system, is therefore a logical candidate for exploration in the field of pest control. While specific studies on the pesticidal activity of this compound are not yet prevalent, its structural similarity to known insecticidal compounds suggests this is a promising avenue for future investigation. The development of derivatives from this scaffold could lead to new agents for plant protection, addressing the need for effective and environmentally conscious pesticides.

Utility as Molecular Probes and Research Tools for Biological Pathway Elucidation

The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry, valued for its ability to interact with a wide range of biological targets. researchgate.net This versatility makes compounds like this compound highly suitable for development as molecular probes and research tools.

Derivatives of this scaffold have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. researchgate.net For example, they have been investigated as inhibitors of Transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma. nih.gov Furthermore, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated as imaging agents for detecting β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov

The 3-bromo substituent on this compound is of particular strategic importance. This bromine atom serves as a reactive "handle" for synthetic chemists, allowing for the straightforward introduction of other chemical groups through transition metal-catalyzed cross-coupling reactions. researchgate.net This feature enables the synthesis of a library of related compounds for structure-activity relationship (SAR) studies or the attachment of fluorescent dyes or affinity tags to create highly specific molecular probes for elucidating complex biological pathways.

Potential Contributions to Materials Science and Related Fields

The application of this compound extends beyond the life sciences into the realm of materials science. The fused aromatic heterocyclic system, with its multiple nitrogen atoms, creates a rigid, planar structure with distinct electronic properties. These characteristics are highly sought after in the development of novel organic materials.

This compound can serve as a building block for creating materials with specific electronic and optical functionalities. Its electron-rich nature suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to modify the structure via the bromo group allows for the fine-tuning of these properties, such as the material's color (as a chromophore) or its charge-transport capabilities. Future research may focus on polymerizing or incorporating this scaffold into larger macromolecular structures to create advanced functional materials.

Future Prospects in Synthetic Methodologies and Chemical Derivatization

The synthetic versatility of this compound is a key driver of its potential in various fields. The bromine atom at the 3-position is particularly amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. google.com This reaction allows for the efficient formation of a carbon-carbon bond, enabling the introduction of a wide array of aryl and heteroaryl substituents at this position. A patent for producing related derivatives highlights the use of a 3-bromo-substituted imidazo[1,2-b]pyridazine as the starting material for precisely this type of reaction. google.com

Furthermore, research has demonstrated efficient methods for modifying the 6-position of the scaffold. For example, C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been achieved in high yields, leaving the C-3 bromo group intact for subsequent derivatization. researchgate.net This orthogonal reactivity allows for a stepwise and controlled synthesis of diverse, highly functionalized molecules.

Future synthetic work will likely focus on developing more efficient, sustainable, and scalable methods for producing the core scaffold and its derivatives. This includes exploring C-H activation reactions, which could allow for the introduction of substituents without the need for pre-functionalized starting materials, further expanding the chemical space accessible from the this compound template. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.